molecular formula C13H16ClF3N2 B1423964 3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine CAS No. 1219961-17-7

3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

Cat. No. B1423964
CAS RN: 1219961-17-7
M. Wt: 292.73 g/mol
InChI Key: OXZMEEDJAFVTIF-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, or CEPTP, is an organic compound that has been studied for its potential applications in the fields of biochemistry, physiology, and pharmaceuticals. CEPTP is an aromatic heterocyclic compound that is composed of a nitrogen atom surrounded by three halogen atoms and three trifluoromethyl groups. It has been studied for its potential to act as a ligand or receptor in various biochemical pathways, as well as its potential as a drug target for various diseases.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

One significant area of application for 3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine and related compounds is in the field of organic synthesis, where they serve as intermediates or catalysts. For instance, hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for the synthesis of complex organic molecules such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors in the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability. These catalysts are essential for facilitating various synthetic pathways, enabling the development of structurally diverse and biologically active compounds (Parmar, Vala, & Patel, 2023).

Heterocyclic Chemistry

Pyridine derivatives, such as 3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, play a pivotal role in heterocyclic chemistry due to their diverse biological activities and structural versatility. These compounds are fundamental in developing a wide array of pharmaceuticals and agrochemicals. The chemistry and properties of pyridine and its complexes, including their synthesis, structural characterization, and biological applications, are extensively studied to explore their potential in various therapeutic and analytical applications. For example, pyridine-based heterocycles have been investigated for their anticancer, antibacterial, and chemosensing properties, showcasing the broad applicability of these compounds in medicinal and analytical chemistry (Boča, Jameson, & Linert, 2011).

Environmental and Toxicological Studies

Although the request specified excluding information related to drug use, dosage, and side effects, it's worth noting that compounds similar to 3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine, especially those involving chloro and trifluoromethyl groups, are often scrutinized in environmental and toxicological studies. For example, research into chlorpyrifos and cypermethrin has shown that these compounds can cause developmental defects and lung damage in animal models, highlighting the importance of understanding the environmental and health impacts of such chemicals (Shaikh & Sethi, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level to produce its effects. Unfortunately, this information is not available for this compound .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available .

Future Directions

As for future directions, it’s difficult to predict without more information on the current state of research and development involving this compound .

properties

IUPAC Name

3-chloro-2-(2-ethylpiperidin-1-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2/c1-2-10-5-3-4-6-19(10)12-11(14)7-9(8-18-12)13(15,16)17/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZMEEDJAFVTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-ethyl-1-piperidinyl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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